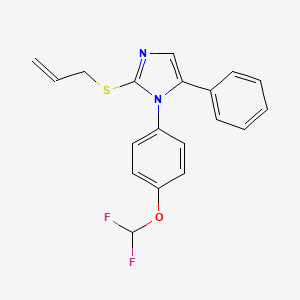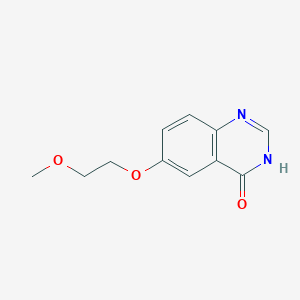![molecular formula C10H16N2O2 B2878148 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-48-5](/img/structure/B2878148.png)
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C10H16N2O2 . It has a molecular weight of 196.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds; 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .科学的研究の応用
Spirooxazolidine-2,4-dione Derivatives and Muscarinic Activity
A study by Tsukamoto et al. (1993) synthesized derivatives of spirooxazolidine-2,4-dione related to 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86; 1). These compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their potential as antidementia drugs due to their muscarinic activity (Tsukamoto et al., 1993).
Anticonvulsant Activity of Diazaspiro Decane Diones
Madaiah et al. (2012) synthesized novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to study their anticonvulsant activity. Compounds showed significant protective effects on seizure, with certain compounds being more effective than standard drugs like phenytoin (Madaiah et al., 2012).
Crystallography and Molecular Structure
Research by Graus et al. (2010) explored the crystallography of various cyclohexane-5-spirohydantoin derivatives, including 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The study highlighted the role of substituents in supramolecular arrangements, offering insights into the molecular structure (Graus et al., 2010).
Synthesis Methodologies
Pardali et al. (2021) developed a simple and cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a compound structurally related to this compound. This method facilitates the production of pharmacologically interesting hydantoins (Pardali et al., 2021).
Hypoglycemic Activity
A study by Iqbal et al. (2012) synthesized 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, showing that these compounds possess significant hypoglycemic activity in rats. This suggests a potential application of related compounds like this compound in diabetes treatment (Iqbal et al., 2012).
特性
IUPAC Name |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-7-3-5-10(6-4-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVXUFKIGGRXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)
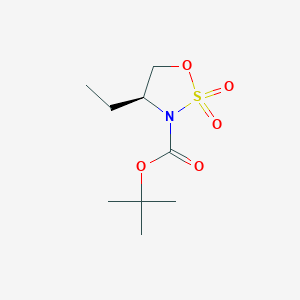
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
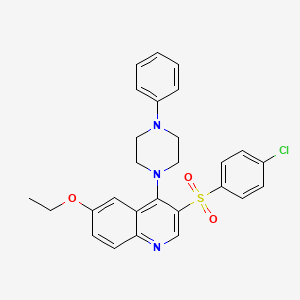
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)
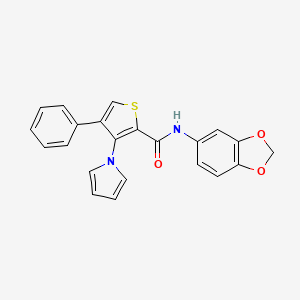
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

